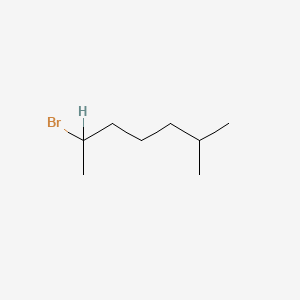

2-Bromo-6-methylheptane

説明

Significance of Branched Alkyl Halides in Organic Chemistry

Branched alkyl halides, such as 2-Bromo-6-methylheptane, are organic compounds where a halogen atom is attached to a secondary carbon atom within a non-linear carbon chain. This structural feature imparts specific chemical properties that are of great interest in organic synthesis. The position of the halogen on a secondary carbon allows for a delicate balance between different reaction pathways, primarily nucleophilic substitution (Sₙ2 and Sₙ1) and elimination (E2 and E1) reactions. masterorganicchemistry.com

The utility of these compounds lies in their ability to act as electrophilic partners, readily reacting with nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to the construction of more complex organic molecules from simpler precursors. Furthermore, the presence of a chiral center, as is the case for this compound at the C2 position, introduces the possibility of stereoselective synthesis, a critical aspect in the preparation of pharmaceuticals and other biologically active molecules where specific three-dimensional arrangements are essential for function. nih.govnih.govresearchgate.net The strategic placement of the bromine atom and the branched methyl group influences the steric and electronic environment around the reactive center, allowing for a degree of control over reaction outcomes that is highly sought after in synthetic design.

Historical Context and Current Research Trajectories Pertaining to this compound

Current research involving branched alkyl halides like this compound is multifaceted. A significant trajectory involves their use as precursors for organometallic reagents, particularly Grignard reagents. The reaction of this compound with magnesium metal would yield (6-methylheptan-2-yl)magnesium bromide, a potent nucleophile capable of forming new carbon-carbon bonds with a wide range of electrophiles, including aldehydes, ketones, and esters. researchgate.net

Furthermore, the chiral nature of this compound makes it a valuable substrate in studies focused on stereoselective and stereospecific reactions. The existence of its enantiomers, (R)-2-Bromo-6-methylheptane and (S)-2-Bromo-6-methylheptane, is documented in chemical databases, indicating an interest in their separate synthesis and reactivity. ijrpr.comnih.govnih.gov Research in this area often aims to develop new synthetic methods that can control the stereochemical outcome of a reaction, a critical consideration in the synthesis of enantiomerically pure natural products and pharmaceutical agents.

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is its utilization as a versatile intermediate in the synthesis of more complex molecular structures. Its bifunctional nature—a reactive C-Br bond and a specific branched alkyl framework—allows for its incorporation into a variety of target molecules.

A key research objective is the exploration of its utility in nucleophilic substitution reactions. By reacting with a diverse array of nucleophiles, such as alkoxides, cyanides, or amines, a wide range of functional groups can be introduced at the 2-position of the 6-methylheptane scaffold. This provides a straightforward route to a library of substituted iso-octane derivatives, which can then be evaluated for various applications.

Another significant area of investigation is its application in the total synthesis of natural products. The iso-octyl substructure is present in various natural compounds, and this compound can serve as a key building block for introducing this motif. The stereocenter at the C2 position is of particular importance, as the biological activity of many natural products is dependent on their specific stereochemistry. Therefore, developing methods for the stereocontrolled synthesis and reaction of this compound is a critical objective.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇Br | nih.gov |

| Molecular Weight | 193.125 g/mol | nih.gov |

| CAS Number | 4730-24-9 | nih.gov |

| Boiling Point | 182.9 °C at 760 mmHg | researchgate.net |

| Density | 1.106 g/cm³ | researchgate.net |

| Refractive Index | 1.448 | researchgate.net |

| Flash Point | 56 °C | researchgate.net |

| LogP | 3.59610 | researchgate.net |

Structure

2D Structure

3D Structure

特性

CAS番号 |

4730-24-9 |

|---|---|

分子式 |

C8H17B |

分子量 |

193.12 g/mol |

IUPAC名 |

2-bromo-6-methylheptane |

InChI |

InChI=1S/C8H17Br/c1-7(2)5-4-6-8(3)9/h7-8H,4-6H2,1-3H3 |

InChIキー |

ZMWRLWROCBQAMW-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)Br |

正規SMILES |

CC(C)CCCC(C)Br |

製品の起源 |

United States |

Synthetic Methodologies and Route Optimization for 2 Bromo 6 Methylheptane

Direct Bromination Approaches

Direct bromination involves the introduction of a bromine atom onto the carbon skeleton of a heptane (B126788) derivative. This approach is often characterized by the use of elemental bromine or other brominating agents that react via radical mechanisms.

The synthesis of 2-bromo-6-methylheptane can be attempted through the free-radical bromination of 6-methylheptane. ontosight.ai This type of reaction is typically initiated by heat or ultraviolet (UV) light, which causes the homolytic cleavage of molecular bromine (Br₂) into two bromine radicals (Br•). ucsb.edu The reaction proceeds via a chain mechanism consisting of initiation, propagation, and termination steps. ucsb.edu

Initiation: Br₂ → 2 Br•

Propagation: A bromine radical abstracts a hydrogen atom from the 6-methylheptane backbone to form a carbon radical and hydrogen bromide (HBr). This carbon radical then reacts with another molecule of Br₂ to yield a brominated heptane and a new bromine radical, which continues the chain. ucsb.edu

Termination: The reaction concludes when radicals combine with each other. ucsb.edu

A significant challenge in the free-radical bromination of 6-methylheptane is the lack of regioselectivity. The starting alkane has several different types of hydrogen atoms (primary, secondary, tertiary) that can be abstracted, leading to a mixture of isomeric products. The stability of the resulting carbon radical (tertiary > secondary > primary) influences the product distribution, but bromination is generally more selective than chlorination. For 6-methylheptane, abstraction of a hydrogen atom can occur at multiple positions, resulting in a variety of monobrominated isomers.

Table 1: Potential Monobrominated Isomers from Free Radical Bromination of 6-Methylheptane

| Product Name | Carbon Position of Bromine |

| 1-Bromo-6-methylheptane | C1 |

| This compound | C2 |

| 3-Bromo-6-methylheptane | C3 |

| 4-Bromo-6-methylheptane | C4 |

| 1-Bromo-2-methylheptane (rearranged) | - |

Due to the formation of multiple products, separating the desired this compound from the reaction mixture can be challenging, often requiring complex purification techniques like fractional distillation or chromatography.

The carbon atom at the second position (C2) in this compound is a stereogenic center. nih.govualberta.ca Consequently, the compound can exist as a pair of enantiomers: (R)-2-bromo-6-methylheptane and (S)-2-bromo-6-methylheptane.

When this compound is synthesized via the free-radical bromination of the achiral precursor 6-methylheptane, the reaction at the C2 position generates a racemic mixture. The intermediate secondary carbon radical is planar (or rapidly inverting), and the subsequent attack by a bromine molecule can occur from either face with equal probability, leading to an equal mixture of the (R) and (S) enantiomers. Achieving stereoselectivity in this type of reaction is not feasible without the use of a chiral catalyst or auxiliary, which is not typical for standard free-radical halogenation.

Conversion from Precursor Molecules

A more controlled and selective method for synthesizing this compound involves the conversion of a precursor molecule that already contains the desired carbon skeleton and a functional group at the C2 position.

A highly effective and common strategy for preparing alkyl bromides is the nucleophilic substitution of alcohols. ijrpr.com For the synthesis of this compound, the corresponding precursor is 6-methylheptan-2-ol. guidechem.com This conversion transforms the hydroxyl (-OH) group, which is a poor leaving group, into a good leaving group that is subsequently displaced by a bromide ion.

Several reagents are widely used for this transformation, with phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂) being among the most common. chemistrysteps.comcommonorganicchemistry.com

Using Phosphorus Tribromide (PBr₃): PBr₃ is a highly effective reagent for converting primary and secondary alcohols into their corresponding alkyl bromides. byjus.comvedantu.com The reaction mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, followed by a backside attack by a bromide ion in a classic Sₙ2 reaction. masterorganicchemistry.comyoutube.com This mechanism ensures that the reaction proceeds with inversion of configuration at the chiral center. chemistrysteps.commasterorganicchemistry.com If one starts with optically active (R)-6-methylheptan-2-ol, the primary product will be (S)-2-bromo-6-methylheptane. A key advantage of using PBr₃ over hydrobromic acid is that it avoids carbocation rearrangements, leading to a cleaner product. byjus.commasterorganicchemistry.com

Using Thionyl Bromide (SOBr₂): Thionyl bromide operates via a similar principle to PBr₃, converting the alcohol into an intermediate that is susceptible to nucleophilic attack by bromide. commonorganicchemistry.comwikipedia.org The reaction with SOBr₂ can also proceed with inversion of configuration, particularly when a base like pyridine (B92270) is not used, which can sometimes lead to retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. chemistrysteps.com SOBr₂ is generally more reactive than its chloride counterpart but is used less frequently. commonorganicchemistry.com

Table 2: Comparison of Reagents for Converting 6-Methylheptan-2-ol to this compound

| Reagent | Typical Mechanism | Stereochemical Outcome | Key Advantages |

| Phosphorus Tribromide (PBr₃) | Sₙ2 masterorganicchemistry.comyoutube.com | Inversion of configuration chemistrysteps.commasterorganicchemistry.com | High yields, avoids carbocation rearrangements byjus.commasterorganicchemistry.com |

| Thionyl Bromide (SOBr₂) | Sₙ2 or Sₙi chemistrysteps.comwikipedia.org | Typically inversion (can vary) chemistrysteps.com | Gaseous byproducts (SO₂, HBr) can drive reaction wikipedia.org |

| Appel Reaction (CBr₄, PPh₃) | Sₙ2 commonorganicchemistry.com | Inversion of configuration commonorganicchemistry.com | Mild conditions |

Besides the direct conversion of alcohols, other functional groups can be transformed into the desired alkyl bromide. The Appel reaction, which uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), is another method for converting alcohols to alkyl bromides under mild conditions. commonorganicchemistry.com This reaction also proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry. commonorganicchemistry.com Another related approach involves using N-bromosuccinimide (NBS) in conjunction with triphenylphosphine. prepchem.com These methods are valuable alternatives, particularly when mild conditions are required to avoid side reactions with other sensitive functional groups in the molecule.

Green Chemistry and Sustainable Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally friendly processes. ijrpr.com The development of "green" methods for synthesizing alkyl halides aims to reduce waste, avoid toxic reagents, and improve energy efficiency.

For the conversion of alcohols to alkyl bromides, several greener alternatives to traditional reagents like PBr₃ and SOBr₂ have been explored:

Ionic Liquids: Pyridinium-based ionic liquids have been used as both the solvent and the bromide source for the conversion of alcohols to alkyl bromides. asianpubs.orgscribd.comresearchgate.net These solvent-free procedures represent a more environmentally benign alternative to reactions that use volatile organic compounds (VOCs). asianpubs.orgresearchgate.net

Heterogeneous Reagents: The use of solid-supported reagents simplifies product purification and reagent recycling. Silica (B1680970) bromide (SB), prepared from silica gel and phosphorus tribromide, has been demonstrated as a heterogeneous reagent for the mild and selective bromination of alcohols. researchgate.net The byproduct, silica oxide, can be easily removed by simple filtration. organic-chemistry.org

In Situ Generation of Halogenating Agents: Methods that generate the reactive halogenating species in situ from less hazardous materials are gaining traction. For instance, the oxidation of halide salts with agents like oxone or hydrogen peroxide can produce the necessary species for halogenation, with water or non-toxic salts as byproducts. organic-chemistry.org

These sustainable approaches align with the principles of green chemistry by minimizing waste, enhancing atom economy, and utilizing less hazardous chemical substances, paving the way for more responsible manufacturing of compounds like this compound. ijrpr.com

Development of Environmentally Benign Reagents and Solvents

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves replacing hazardous reagents and solvents with safer, more sustainable alternatives and improving atom economy.

Benign Reagents: Traditional bromination often uses elemental bromine (Br₂), which poses significant safety and toxicity concerns. acsgcipr.org Research has focused on developing greener brominating systems. One approach is the in situ generation of Br₂ from less hazardous bromide salts like sodium bromide (NaBr) or potassium bromide (KBr), using an oxidant. acsgcipr.orgacsgcipr.org Hydrogen peroxide (H₂O₂) is a particularly attractive oxidant as its only byproduct is water. This method maximizes the use of bromine and is highly atom-efficient. acsgcipr.org

Other reagents classified as greener alternatives include N-bromosuccinimide (NBS), dibromodimethylhydantoin (DBDMH), and tribromoisocyanuric acid (TBCA). acsgcipr.orgacsgcipr.org These N-bromo compounds can act as sources of either electrophilic or radical bromine and are often considered safer to handle than liquid bromine. acsgcipr.org

Sustainable Solvents: The choice of solvent is critical to the environmental footprint of a synthesis. Halogenated solvents like nitrobenzene (B124822) or methylene (B1212753) chloride, while effective, are often toxic and environmentally persistent. prepchem.comgoogle.com The trend is moving towards greener solvents. researchgate.net For biphasic reactions, which can simplify product separation, water is an ideal green solvent. dtu.dk Other promising alternatives include bio-based solvents like 2-methyltetrahydrofuran (B130290) and neoteric systems such as ionic liquids and supercritical carbon dioxide, which can offer unique solubility and reactivity profiles while being less harmful. researchgate.net In some cases, processes can be designed to use no additional solvent, further reducing waste.

Alternative Energy Sources: Microwave-assisted synthesis represents another green approach. Microwave heating can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions, contributing to a cleaner process. scispace.com

Table 1: Comparison of Traditional vs. Green Reagents for Bromination

| Feature | Traditional Reagent (Br₂) | Green Reagent System (e.g., NaBr/H₂O₂) |

|---|---|---|

| Primary Reagent | Elemental Bromine | Sodium Bromide, Hydrogen Peroxide |

| Byproducts | HBr (often requiring neutralization) | Water |

| Atom Economy | Moderate | High |

| Safety Concerns | Highly toxic, corrosive, volatile | Reduced handling hazards |

| Environmental Impact | High potential for environmental harm | Significantly lower impact |

Industrial Production Methods and Scalability Studies (e.g., Continuous Flow Reactors)

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents challenges, primarily related to reaction control and safety. acsgcipr.org The bromination of alkanes is typically an exothermic process, and managing heat transfer in large batch reactors can be difficult, potentially leading to runaway reactions. acsgcipr.org

Continuous Flow Reactors: A modern solution to these scalability issues is the adoption of continuous flow chemistry. smolecule.com In a continuous flow reactor, reagents are pumped through a network of tubes where they mix and react. osti.gov This technology offers several advantages over traditional batch processing for industrial production:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. The high surface-area-to-volume ratio allows for superior heat exchange, effectively controlling exothermic reactions and preventing thermal runaways. acsgcipr.org

Improved Consistency and Yield: Flow reactors provide precise control over reaction parameters such as temperature, pressure, and mixing, leading to more consistent product quality and often higher yields. smolecule.com

Scalability: Increasing production volume is achieved by simply running the reactor for a longer duration or by "scaling out" (running multiple reactors in parallel), bypassing the complex and often problematic process of redesigning larger batch reactors.

The use of continuous flow reactors is particularly advantageous for potentially hazardous reactions like brominations, making it a key technology for the safe and efficient industrial synthesis of this compound. acsgcipr.orgevitachem.com

Table 2: Comparison of Batch vs. Continuous Flow Production

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Heat Transfer | Poor | Excellent |

| Safety | Higher risk with exothermic reactions | Inherently safer due to small volume |

| Process Control | Less precise | Highly precise and automated |

| Product Consistency | Variable | High |

| Scalability | Complex and costly | Straightforward (time or parallelization) |

Enantioselective Synthesis of Chiral this compound Isomers

The carbon atom bonded to the bromine in this compound is a stereocenter, meaning the molecule is chiral and exists as two non-superimposable mirror images, or enantiomers: (R)-2-bromo-6-methylheptane and (S)-2-bromo-6-methylheptane. ualberta.ca The specific three-dimensional arrangement (stereochemistry) of such molecules can be critical, particularly in the synthesis of pharmaceuticals and biologically active compounds where only one enantiomer may be effective. nih.govresearchgate.net

Direct enantioselective bromination of an alkane is extremely challenging. Therefore, the most common strategy for producing a specific enantiomer of this compound involves starting with a chiral precursor. A practical approach is to use a chiral alcohol, such as (R)-6-methylheptan-2-ol or (S)-6-methylheptan-2-ol, which may be commercially available or synthesized via established methods.

The conversion of the chiral alcohol to the corresponding alkyl bromide can be achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). msu.edu The stereochemical outcome of this substitution reaction is crucial and depends on the reaction mechanism. For a secondary alcohol like 6-methylheptan-2-ol, the reaction often proceeds via an Sₙ2 mechanism, which results in an inversion of the stereocenter's configuration. researchgate.net For example, reacting (R)-6-methylheptan-2-ol with PBr₃ would be expected to yield (S)-2-bromo-6-methylheptane.

The ability to selectively synthesize either the (R) or (S) isomer of this compound makes it a valuable chiral building block for creating complex target molecules with precise stereochemistry.

Table 3: Potential Enantioselective Routes to this compound Isomers

| Starting Material | Reagent | Expected Major Product | Key Transformation |

|---|---|---|---|

| (R)-6-methylheptan-2-ol | PBr₃ | (S)-2-bromo-6-methylheptane | Sₙ2 substitution with inversion |

| (S)-6-methylheptan-2-ol | PBr₃ | (R)-2-bromo-6-methylheptane | Sₙ2 substitution with inversion |

| (R)-6-methylheptan-2-ol | 1. TsCl, pyridine 2. NaBr | (S)-2-bromo-6-methylheptane | Conversion to tosylate, then Sₙ2 |

Reactivity and Reaction Mechanisms of 2 Bromo 6 Methylheptane

Nucleophilic Substitution Reactions

As a secondary alkyl halide, 2-bromo-6-methylheptane is positioned at a crossroads of reactivity, capable of undergoing nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) mechanisms. The specific pathway is not inherent to the substrate alone but is heavily influenced by the reaction conditions.

SN1 Mechanisms and Carbocation Rearrangements

The SN1 pathway is a stepwise process initiated by the departure of the leaving group (bromide ion) to form a carbocation intermediate. masterorganicchemistry.com For this compound, this initial step results in the formation of a secondary carbocation at the second carbon position. Carbocation intermediates are highly reactive and prone to rearrangements to form more stable structures. libretexts.org

Once the initial secondary carbocation is formed, it can undergo rearrangement to achieve greater stability. These rearrangements typically involve the migration of a group from an adjacent carbon to the positively charged carbon, a process known as a 1,2-shift. libretexts.org

Hydride Shift: A hydrogen atom from an adjacent carbon can move with its pair of electrons (as a hydride ion, H:⁻) to the carbocation center. numberanalytics.comglasp.co In the case of the this compound-derived carbocation, a 1,2-hydride shift from the tertiary carbon at position 6 is possible, which would lead to the formation of a more stable tertiary carbocation. This is a thermodynamically favorable process as tertiary carbocations are more stable than secondary ones. khanacademy.orgyoutube.com

Methyl Shift: If an adjacent carbon is quaternary (a so-called "quaternary carbon"), a methyl group can migrate to the carbocation center. glasp.coyoutube.com While the primary carbocation that would result from a methyl shift in this compound is less stable, these shifts are common in substrates where a quaternary carbon is adjacent to the carbocation. youtube.com

The potential for rearrangement means that SN1 reactions with this compound can lead to a mixture of products: one from the attack on the initial secondary carbocation and another, often major product, from the attack on the rearranged, more stable tertiary carbocation. libretexts.org

The stability of the carbocation intermediate is a critical factor in SN1 reactions. The order of stability is generally tertiary > secondary > primary > methyl. numberanalytics.commasterorganicchemistry.com This stability order is explained by two main electronic effects:

Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. numberanalytics.com The more alkyl groups attached to the carbocation, the more opportunities for hyperconjugation, which helps to disperse the positive charge and stabilize the ion. youtube.com

Inductive Effect: Alkyl groups are electron-donating, pushing electron density towards the positively charged carbon, thereby reducing its charge and increasing its stability. numberanalytics.comyoutube.com

The kinetics of carbocation rearrangement are typically very fast, often occurring before the nucleophile has a chance to attack the initial carbocation. libretexts.org The driving force is the formation of a more stable carbocation, which is a thermodynamically downhill process. libretexts.org

Table 1: Factors Affecting Carbocation Stability

| Factor | Description | Effect on this compound Carbocation |

| Substitution | The number of alkyl groups attached to the positively charged carbon. | The initially formed secondary carbocation is less stable than the tertiary carbocation formed after a hydride shift. masterorganicchemistry.com |

| Hyperconjugation | Delocalization of sigma-bond electrons into the empty p-orbital of the carbocation. | The tertiary carbocation has more adjacent C-H and C-C bonds, allowing for greater hyperconjugation and charge dispersal. numberanalytics.com |

| Inductive Effect | Electron-donating nature of alkyl groups. | The increased number of alkyl groups on the tertiary carbocation enhances the inductive effect, further stabilizing the positive charge. youtube.com |

SN2 Mechanisms and Stereochemical Inversion

The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.combyjus.com This "backside attack" occurs from the side opposite the leaving group. khanacademy.orgmasterorganicchemistry.com

For this compound, which is a chiral molecule (the C2 carbon is a stereocenter), an SN2 reaction proceeds with a predictable stereochemical outcome. The backside attack forces the other three groups on the carbon to "flip" over, much like an umbrella inverting in the wind. khanacademy.org This process is known as Walden inversion and results in an inversion of the configuration at the stereocenter. byjus.commasterorganicchemistry.com For example, if the starting material is the (R)-enantiomer of this compound, the SN2 product will be the (S)-enantiomer. libretexts.org

The rate of an SN2 reaction is sensitive to steric hindrance. Since this compound is a secondary halide, the approach of the nucleophile is more hindered than in a primary halide, making SN2 reactions slower but still feasible. masterorganicchemistry.com

Competitive SN1/SN2 Pathways in Secondary Alkyl Halides

Secondary alkyl halides like this compound are unique in that they can react by either SN1 or SN2 pathways, often in competition with each other. reddit.comquora.commasterorganicchemistry.com The predominant mechanism is determined by several key factors related to the reaction conditions.

Table 2: Conditions Favoring SN1 vs. SN2 for this compound

| Factor | Favors SN1 | Favors SN2 |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) libretexts.org | Strong, negatively charged nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) libretexts.orglibretexts.org |

| Solvent | Polar protic solvents (e.g., water, alcohols) masterorganicchemistry.comlibretexts.org | Polar aprotic solvents (e.g., acetone, DMSO, DMF) lumenlearning.com |

| Leaving Group | A good leaving group is required. Bromide is a good leaving group. | A good leaving group is required. Bromide is a good leaving group. |

| Temperature | Higher temperatures can favor SN1 (and elimination) reactions. | Generally proceeds well at moderate temperatures. |

Essentially, conditions that stabilize the carbocation intermediate will favor the SN1 pathway, while conditions that enhance the reactivity of the nucleophile and minimize steric hindrance will favor the SN2 pathway. libretexts.org

Influence of Steric Environment on Reactivity

The steric environment surrounding the reactive center of this compound significantly influences its reactivity, particularly in substitution and elimination reactions. The bromine atom is attached to a secondary carbon, which is flanked by a methyl group on one side and a long, branched alkyl chain on the other. This arrangement presents a moderate level of steric hindrance.

In nucleophilic substitution reactions (not the primary focus of this article but relevant for context), the bulky isobutyl group attached to the carbon adjacent to the C-Br bond hinders the backside attack required for an S(_N)2 mechanism. This steric hindrance makes S(_N)2 reactions less favorable compared to those of less hindered secondary alkyl halides.

For elimination reactions, the steric bulk around the α-carbon (the carbon bonded to the bromine) and the β-carbons (carbons adjacent to the α-carbon) plays a crucial role in determining the regioselectivity of the reaction. The presence of bulky groups can influence which β-hydrogen is abstracted by a base, thereby dictating the position of the resulting double bond. ksu.edu.sa

Elimination Reactions

Elimination reactions of this compound typically proceed via either the E1 (unimolecular) or E2 (bimolecular) mechanism, leading to the formation of alkenes.

E1 and E2 Mechanisms

The E2 mechanism is a one-step, concerted process where a base removes a proton from a β-carbon at the same time as the bromide leaving group departs. ksu.edu.samasterorganicchemistry.com The rate of this reaction is dependent on the concentrations of both the alkyl halide and the base. ksu.edu.sa For an E2 reaction to occur, the β-hydrogen and the bromine atom must be in an anti-periplanar conformation. iitk.ac.in This stereochemical requirement is crucial for the efficient overlap of orbitals to form the new π-bond. iitk.ac.in Strong, non-bulky bases favor the E2 pathway. ksu.edu.sa

The E1 mechanism , in contrast, is a two-step process. iitk.ac.inyoutube.com The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a secondary carbocation intermediate. khanacademy.org This is followed by a rapid deprotonation of a β-hydrogen by a weak base (often the solvent) to form the alkene. youtube.comkhanacademy.org E1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weak bases. iitk.ac.inkhanacademy.org Since the initial step of an E1 reaction is the same as for an S(_N)1 reaction (formation of a carbocation), these two reactions often compete with each other. iitk.ac.inchegg.com

Regioselectivity and Stereoselectivity in Alkene Formation

The dehydrohalogenation of this compound can potentially yield two constitutional isomers: 6-methylhept-2-ene and 6-methylhept-1-ene. The distribution of these products is determined by the regioselectivity of the reaction.

Zaitsev's Rule generally predicts that the major product of an elimination reaction will be the more substituted, and therefore more stable, alkene. libretexts.org In the case of this compound, 6-methylhept-2-ene is the more substituted alkene (disubstituted) compared to 6-methylhept-1-ene (monosubstituted). Therefore, under conditions that favor Zaitsev's rule, such as the use of a small, strong base like ethoxide, 6-methylhept-2-ene would be the expected major product. ksu.edu.sa

However, the use of a sterically hindered base , such as potassium tert-butoxide, can lead to the formation of the Hofmann product , which is the less substituted alkene. ksu.edu.sayoutube.com The bulky base has difficulty accessing the more sterically hindered β-hydrogen on the interior of the chain and will preferentially abstract a proton from the less hindered terminal methyl group, leading to 6-methylhept-1-ene as the major product. ksu.edu.sa

Stereoselectivity becomes a factor in the formation of 6-methylhept-2-ene, which can exist as cis (Z) and trans (E) isomers. Generally, the trans isomer is thermodynamically more stable due to reduced steric strain and is therefore the major stereoisomer formed, particularly in E1 reactions where the carbocation intermediate can adopt the most stable conformation before deprotonation. youtube.com In E2 reactions, the stereochemical outcome is dictated by the anti-periplanar arrangement of the departing groups. iitk.ac.inkhanacademy.org

Competition between Substitution and Elimination Pathways

Substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions are often in competition. quora.com Several factors influence which pathway will predominate for this compound:

Nature of the Nucleophile/Base: Strong, non-bulky bases that are also good nucleophiles can lead to a mixture of S(_N)2 and E2 products. Strong, sterically hindered bases favor E2 elimination. ksu.edu.sayoutube.com Weak nucleophiles/weak bases favor S(_N)1 and E1 pathways, especially with heating. khanacademy.orgyoutube.com

Substrate Structure: As a secondary alkyl halide, this compound is susceptible to all four pathways. The steric hindrance around the reaction center disfavors S(_N)2 but can also influence the E2 pathway. quora.com

Reaction Conditions: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change. youtube.com

| Condition | Favored Pathway(s) | Major Product(s) |

| Strong, non-bulky base (e.g., NaOEt) | E2 > S(_N)2 | 6-methylhept-2-ene |

| Strong, bulky base (e.g., KOC(CH(_3))(_3)) | E2 | 6-methylhept-1-ene |

| Weak nucleophile/weak base (e.g., EtOH, H(_2)O) | S(_N)1 and E1 | Mixture of substitution and elimination products |

| High Temperature | Elimination | Alkenes |

Influence of Base Strength on Reaction Outcome

The strength of the base is a critical determinant in the reaction pathway of this compound.

Strong Bases: Strong bases, such as hydroxide (B78521) (OH) and alkoxides (RO), significantly increase the rate of the E2 reaction, as the base concentration appears in the second-order rate law. ksu.edu.saiitk.ac.in With a strong base, E2 elimination is generally the dominant pathway, especially at higher temperatures. youtube.com The choice between a sterically hindered and an unhindered strong base will determine the regioselectivity (Hofmann vs. Zaitsev). ksu.edu.sa

Weak Bases: Weak bases, such as water (H(_2)O) and alcohols (ROH), are not strong enough to abstract a proton in a concerted E2 mechanism. khanacademy.org Instead, they favor the E1 mechanism by promoting the initial formation of a carbocation. iitk.ac.inkhanacademy.org In these cases, the base waits for the leaving group to depart before abstracting a proton. khanacademy.org Consequently, S(_N)1 substitution often competes significantly with E1 elimination when a weak base is used. chegg.com

| Base | Strength | Primary Mechanism | Typical Product |

| Potassium tert-butoxide (KOC(CH(_3))(_3)) | Strong, Bulky | E2 | Hofmann (less substituted alkene) |

| Sodium Ethoxide (NaOCH(_2)CH(_3)) | Strong, Non-bulky | E2 | Zaitsev (more substituted alkene) |

| Ethanol (B145695) (CH(_3)CH(_2)OH) | Weak | E1/S(_N)1 | Mixture of Zaitsev alkene and substitution product |

Radical Reactions and Their Mechanisms

Alkyl halides, including this compound, can undergo free radical reactions, typically initiated by heat or light. One common type of radical reaction is reduction. For instance, alkyl halides can be reduced to alkanes using zinc and a dilute acid. ncert.nic.in

Another significant radical reaction is the Wurtz reaction, where treatment with sodium metal in a dry ether solvent leads to the coupling of two alkyl radicals to form a higher alkane. ncert.nic.in In the case of this compound, this would result in the formation of 6,11-dimethyldodecane.

The pyrolysis of alkanes, which can be formed from the reduction of alkyl halides, is also believed to proceed through a free radical mechanism. ncert.nic.in

Organometallic Reactions Involving the C-Br Bond

The C-Br bond in this compound is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This characteristic facilitates its participation in a range of organometallic reactions.

Formation of Grignard Reagents and Organolithium Compounds

Grignard Reagents:

This compound readily reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (6-methylheptan-2-yl)magnesium bromide. adichemistry.comyoutube.comresearchgate.net This reaction involves the oxidative insertion of magnesium into the C-Br bond. adichemistry.com The process is often initiated by activating the magnesium surface, for instance, with a small amount of iodine or 1,2-diiodoethane. adichemistry.com The formation of the Grignard reagent is an exothermic reaction and reverses the polarity of the carbon atom, transforming it from an electrophilic center into a highly nucleophilic one. adichemistry.comkhanacademy.org

The general equation for the formation of the Grignard reagent is as follows:

CH3CH(Br)CH2CH2CH2CH(CH3)2 + Mg -> CH3CH(MgBr)CH2CH2CH2CH(CH3)2

These Grignard reagents are highly valuable in organic synthesis for the formation of new carbon-carbon bonds by reacting with various electrophiles such as aldehydes, ketones, esters, and carbon dioxide. adichemistry.comyoutube.com

Organolithium Compounds:

Similarly, organolithium compounds can be prepared from this compound through reaction with lithium metal. This reaction also results in a highly reactive organometallic species with a nucleophilic carbon center. The reactivity of organolithium reagents is generally higher than that of their Grignard counterparts. msu.edu

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for related systems)

This compound, as a secondary alkyl bromide, can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon bonds. While specific studies on this compound are limited, extensive research on the cross-coupling of other secondary alkyl bromides provides a strong basis for understanding its potential reactivity. rsc.orgrsc.org

The Suzuki-Miyaura coupling, a powerful method for forming C-C bonds, has been successfully applied to unactivated secondary alkyl halides. acs.orgnih.gov This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium or nickel complex. organic-chemistry.org For secondary alkyl bromides, nickel-based catalysts have shown particular promise, often enabling reactions to proceed under mild conditions, even at room temperature. acs.orgnih.gov

For instance, a nickel/diamine catalyst system has been effective for the alkyl-alkyl Suzuki coupling of unactivated secondary alkyl bromides with alkylboranes. acs.org

Catalytic Systems and Ligand Effects (e.g., Pd, Ni, Cu catalysts)

The success of cross-coupling reactions involving secondary alkyl bromides is highly dependent on the choice of the catalyst and the supporting ligands.

Palladium (Pd) Catalysts: Palladium complexes are widely used in cross-coupling reactions. rsc.org For the coupling of secondary alkyl bromides, the choice of phosphine (B1218219) ligand is crucial. Bulky and electron-rich dialkylbiarylphosphine ligands have been shown to enhance the rates of both oxidative addition and reductive elimination, expanding the scope of the Suzuki-Miyaura coupling to include challenging substrates. nih.gov In some cases, palladium-catalyzed reactions of secondary alkyl bromides with nitrogen nucleophiles have been shown to proceed via a radical mechanism, which can be influenced by the choice of ligand. acs.orgwalisongo.ac.id

Nickel (Ni) Catalysts: Nickel catalysts are often more effective than palladium for the cross-coupling of unactivated alkyl halides, including secondary bromides. rsc.orgacs.org They can facilitate reactions that are challenging for palladium systems, such as alkyl-alkyl couplings. acs.org The use of specific ligands, like 1,2-diamines or bipyridines, is critical for achieving high efficiency and selectivity. acs.orgnih.govacs.org Nickel-catalyzed reductive cross-coupling reactions have also been developed for coupling secondary alkyl bromides with aryl and other organic halides. acs.orgrsc.orgacs.org

Copper (Cu) Catalysts: Copper-based catalytic systems are emerging as a versatile and cost-effective alternative for cross-coupling reactions. rsc.orgresearchgate.net They have been shown to be effective in coupling a variety of organometallic reagents with alkyl halides. rsc.org Copper-catalyzed cross-coupling of alkylboronic esters with various electrophiles has been demonstrated to proceed with high stereospecificity. nih.gov Additionally, copper catalysis has been utilized for the cross-coupling of alkyl bromides with organozinc reagents. nih.govresearchgate.net

The table below summarizes some catalytic systems used for related secondary alkyl bromide cross-coupling reactions.

| Catalyst | Ligand | Coupling Partner | Reaction Type | Reference |

| NiCl2·glyme | trans-N,N'-dimethyl-1,2-cyclohexanediamine | Alkylborane | Suzuki-Miyaura | acs.orgnih.gov |

| [Pd(allyl)Cl]2 | Cy2(t-Bu)P | Benzophenone imine | N-Arylation | acs.orgwalisongo.ac.id |

| NiCl2·DME | bpy | (Hetero)aryl iodide | Reductive Cross-Coupling | acs.org |

| CuCN·2LiCl | None | Organozinc reagent | Cross-Coupling | nih.gov |

Regioselectivity and Turnover Frequencies in Catalytic Processes

Regioselectivity:

In molecules containing multiple potential reaction sites, regioselectivity becomes a critical factor. For substrates with more than one halogen, the inherent reactivity differences between the halogens (e.g., I > Br > Cl) can often be exploited to achieve selective coupling. nih.gov In the case of dihalogenated heteroaromatic compounds, palladium-catalyzed cross-couplings typically occur preferentially at the position adjacent to the heteroatom. nih.gov However, the regiochemical outcome can sometimes be influenced and even reversed by modifying the catalyst system, such as the ligand-to-metal ratio or the choice of ligand itself. nih.govnih.gov For a molecule like this compound, which has a single bromine atom, regioselectivity is not an issue with respect to the position of the halogen. However, in reactions involving unsymmetrical reagents, the regioselectivity of the addition to the coupling partner would be a key consideration. researchgate.netresearchgate.net

Turnover Frequencies (TOFs) and Turnover Numbers (TONs):

The efficiency of a catalytic process is often described by its turnover number (TON) and turnover frequency (TOF). TON represents the number of moles of product formed per mole of catalyst, while TOF is the TON per unit of time. High TONs and TOFs are desirable for practical applications as they indicate a highly active and stable catalyst.

In the context of Suzuki-Miyaura and other cross-coupling reactions, significant efforts have been made to develop catalysts with high turnover capabilities. For example, palladacycle catalysts have been shown to achieve exceptionally high TONs (10^6 to 10^7) and TOFs (10^5 to 10^6 h⁻¹) in carbonylative Suzuki-Miyaura couplings. acs.org Similarly, the use of pincer complexes as catalysts has led to high TONs in Suzuki-Miyaura and Sonogashira couplings. wikipedia.org The development of highly active catalysts is an ongoing area of research, with the aim of improving the efficiency and sustainability of these important synthetic transformations. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Methylheptane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of 2-bromo-6-methylheptane. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed three-dimensional picture of the molecule can be constructed.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the non-equivalent protons in the molecule. The electronegative bromine atom significantly influences the chemical shifts of nearby protons, causing them to resonate at a lower field.

The proton attached to the same carbon as the bromine (H-2) is expected to be the most deshielded, appearing as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The protons of the methyl group at C-2 will also be shifted downfield compared to the isopropyl methyl groups at the other end of the molecule.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CH₃) | ~ 1.70 | Doublet | ~ 6.8 |

| H-2 (CHBr) | ~ 4.10 | Multiplet | - |

| H-3 (CH₂) | ~ 1.80, ~1.65 | Multiplet | - |

| H-4 (CH₂) | ~ 1.40 | Multiplet | - |

| H-5 (CH₂) | ~ 1.25 | Multiplet | - |

| H-6 (CH) | ~ 1.55 | Multiplet | - |

| H-7, H-8 (2 x CH₃) | ~ 0.90 | Doublet | ~ 6.6 |

Note: The predicted values are based on the analysis of similar bromoalkanes and theoretical principles. Actual experimental values may vary slightly.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in this compound. Due to the molecule's asymmetry, all eight carbon atoms are expected to be chemically non-equivalent, resulting in eight distinct signals in the broadband-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~ 26 |

| C-2 | ~ 55 |

| C-3 | ~ 40 |

| C-4 | ~ 29 |

| C-5 | ~ 38 |

| C-6 | ~ 28 |

| C-7, C-8 | ~ 22 |

Note: The predicted values are based on the analysis of similar bromoalkanes and established empirical correlations. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., NOESY for Spatial Proximity)

While one-dimensional NMR provides information about connectivity, two-dimensional (2D) techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) offer insights into the spatial arrangement of atoms. A NOESY experiment on this compound would reveal through-space correlations between protons that are close to each other, even if they are not directly bonded.

Dynamic NMR Spectroscopy for Conformational Dynamics

This compound is a flexible molecule with multiple single bonds around which rotation can occur. This leads to a variety of possible conformations. Dynamic NMR spectroscopy is a technique that can be used to study these conformational changes.

By acquiring NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around the C-C bonds might become slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature is increased, the rate of interconversion between these conformers would increase, leading to the coalescence of these signals into a time-averaged spectrum. Analyzing these changes can provide valuable thermodynamic and kinetic information about the conformational dynamics of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is invaluable for determining the molecular weight and elucidating the structure of a compound.

Electron Ionization (EI) Mass Spectrometry for Fragmentation Patterns

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum for this compound displays a characteristic pattern of fragments. nist.gov

The molecular ion peak ([M]⁺), corresponding to the intact molecule minus one electron, would be observed at m/z 192 and 194 with approximately equal intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. nist.gov

The fragmentation of this compound is dominated by the cleavage of the C-C bonds and the loss of the bromine atom. The base peak, the most intense peak in the spectrum, is often the result of the loss of the bromine atom, leading to a carbocation at m/z 113. Another significant fragmentation pathway is the alpha-cleavage, where the bond between C-2 and C-3 breaks, resulting in a fragment containing the bromine atom.

Observed Fragmentation Pattern for this compound in EI-MS nist.gov

| m/z | Proposed Fragment Ion |

| 194 | [C₈H₁₇⁸¹Br]⁺ (Molecular Ion) |

| 192 | [C₈H₁₇⁷⁹Br]⁺ (Molecular Ion) |

| 113 | [C₈H₁₇]⁺ (Loss of Br) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Data obtained from the NIST WebBook. nist.gov

This detailed spectroscopic analysis provides a robust framework for the structural elucidation and characterization of this compound, highlighting the power of modern analytical techniques in understanding complex molecular structures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of this compound, GC-MS serves to separate the compound from any impurities or reaction byproducts and to provide detailed information about its molecular weight and fragmentation pattern, which is crucial for structural confirmation.

When a sample containing this compound is injected into the GC-MS instrument, it is vaporized and carried by an inert gas through a chromatographic column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. Subsequently, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion ([M]⁺) and a series of fragment ions.

The mass spectrum of this compound is characterized by the presence of the molecular ion peak, which, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), appears as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺. libretexts.org The fragmentation pattern is also a key identifier, showing the loss of the bromine atom and various alkyl fragments.

Table 1: Key Mass Spectrometry Data for this compound

| Feature | Observation | Significance |

| Molecular Ion | [M]⁺ and [M+2]⁺ peaks | Confirms the presence of one bromine atom and the molecular weight. |

| Isotopic Pattern | ~1:1 ratio for Br-containing fragments | Characteristic signature of bromine. libretexts.org |

| Major Fragments | Loss of Br, alkyl chain fragmentation | Provides information on the carbon skeleton structure. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. This provides a molecular fingerprint, allowing for the identification of functional groups present in the compound.

Vapor Phase IR Spectra

The vapor phase IR spectrum of this compound provides information about its vibrational modes free from intermolecular interactions that occur in the condensed phase. The spectrum is dominated by absorptions corresponding to the stretching and bending of C-H bonds within the methyl and methylene groups. The C-Br stretching vibration is also a key feature, although it appears at lower frequencies. nist.gov

Table 2: Characteristic Vapor Phase IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2850-3000 | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| ~1465 | C-H Bend | Alkane (CH₂) |

| ~1375 | C-H Bend | Alkane (CH₃) |

| Below 690 | C-Br Stretch | Bromoalkane |

The C-Br stretching absorption is typically found in the 690-515 cm⁻¹ region. orgchemboulder.com Its precise position can be influenced by the substitution pattern of the carbon to which the bromine is attached.

In Situ IR Tracking of Intermediates

In situ IR spectroscopy is a powerful analytical method that allows for the real-time monitoring of chemical reactions. By placing an IR probe directly into a reaction vessel, the concentration of reactants, products, and, most importantly, transient intermediates can be tracked over time. This technique provides invaluable mechanistic insights into chemical transformations.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. To perform this analysis, a single crystal of the compound is required. For a relatively simple, non-polar molecule like this compound, obtaining a suitable crystal can be challenging as it is a liquid at room temperature and may require specialized crystallization techniques at low temperatures.

Analysis of Ambiguous Electron Density and Twinned Crystals

In X-ray crystallographic studies, the resulting electron density map is used to determine the positions of atoms. Ambiguous electron density can arise from disorder in the crystal, where molecules adopt multiple conformations, or from the presence of impurities. Twinned crystals, where two or more separate crystal lattices are intergrown, can also complicate the diffraction pattern and the subsequent structural solution. Advanced refinement techniques are often necessary to resolve these issues and obtain an accurate crystal structure.

As of this writing, there is no publicly available crystal structure for this compound in crystallographic databases. Therefore, specific details on its electron density or potential for twinning cannot be discussed.

Correlation with Spectroscopic Data and Multi-Method Validation

When a crystal structure is determined, it is crucial to correlate the solid-state structural information with data obtained from other spectroscopic methods, such as NMR and IR spectroscopy. This multi-method approach provides a comprehensive and validated understanding of the compound's structure in different physical states. For instance, bond lengths and angles from X-ray crystallography can be used to better understand the vibrational frequencies observed in the IR spectrum.

In the absence of a crystal structure for this compound, a full multi-method validation including solid-state data is not possible. The structural elucidation of this compound currently relies on spectroscopic techniques such as GC-MS and IR, which provide detailed information about its connectivity and functional groups in the gas and liquid phases.

Computational and Theoretical Chemistry Studies of 2 Bromo 6 Methylheptane

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-bromo-6-methylheptane, these methods can elucidate its geometry, electronic landscape, and energetic profile.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. dtic.milchemspider.com For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G**), would be employed to determine its most stable three-dimensional conformation.

A full geometry optimization would reveal key structural parameters. The C-Br bond length is anticipated to be a focal point of interest, influencing the molecule's reactivity. The bond angles around the chiral center (C2) and the branching point (C6) would also be determined, providing insight into the steric hindrance around the reactive site. A DFT analysis of linear versus branched alkanes has shown that branched structures can have lower steric energy, a factor that would also be at play in this compound. nih.gov

The electronic structure analysis would involve the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the bromine atom and adjacent carbon atoms, indicating the region of highest electron density and susceptibility to electrophilic attack. Conversely, the LUMO would likely be centered around the antibonding orbital of the C-Br bond, signifying the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally suggesting higher reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: The following data are illustrative and based on typical values for similar bromoalkanes, as direct experimental or computational values for this compound are not readily available in the cited literature.)

| Property | Hypothetical Value | Significance |

| C-Br Bond Length | ~1.97 Å | Influences bond strength and leaving group ability. |

| C-C-Br Bond Angle | ~110.5° | Affects steric accessibility of the electrophilic carbon. |

| HOMO Energy | -10.2 eV | Indicates the energy of the most available electrons for reaction. |

| LUMO Energy | +0.8 eV | Represents the energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Gap | 11.0 eV | Correlates with chemical reactivity and stability. |

Ab Initio Calculations for Energy Minimization and Transition States

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a rigorous method for studying reaction pathways. researchgate.net For this compound, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) would be instrumental in mapping out the potential energy surface for reactions like nucleophilic substitution (SN2) and elimination (E2).

Energy minimization calculations would identify the ground state geometry of the molecule. More importantly, these methods are crucial for locating and characterizing transition states, which are the energy maxima along a reaction coordinate. For an SN2 reaction involving this compound, ab initio calculations would model the approach of a nucleophile, the formation of the pentavalent transition state, and the departure of the bromide ion. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. Similar calculations for the E2 pathway would help in predicting the competition between substitution and elimination reactions. acs.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Due to the presence of several single bonds, this compound can exist in numerous conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules by simulating the atomic motions over time. chemicalbook.com

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their movements. Over the course of the simulation, the molecule would explore various rotational isomers (rotamers). By analyzing the trajectory of the simulation, one can identify the most populated (lowest energy) conformations and understand the dynamics of conformational changes. This information is crucial as the reactivity of the molecule can be conformation-dependent. For instance, the accessibility of the electrophilic carbon to an incoming nucleophile can vary significantly between different conformations.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical tools that correlate the chemical structure of compounds with their physical properties or biological activities, respectively. nih.gov

Predictive Models for Reactivity and Selectivity

For a compound like this compound, QSPR models could be developed to predict properties such as boiling point, vapor pressure, and solubility based on a set of molecular descriptors. nih.govresearchgate.netacs.org These descriptors, which can be calculated from the molecular structure, include topological indices, quantum-chemical parameters (like HOMO/LUMO energies), and steric parameters.

More specific to its chemical behavior, QSAR models could predict the reactivity of this compound in certain reactions or its selectivity towards different reaction pathways (e.g., SN2 vs. E2). aimspress.com Such a model would typically be built using a training set of various haloalkanes with known experimental reactivity data. The model would identify the key descriptors that influence reactivity, which could then be used to predict the behavior of this compound.

Table 2: Hypothetical QSPR/QSAR Descriptors for this compound (Note: The descriptor values are hypothetical and for illustrative purposes, based on general principles of QSPR/QSAR analysis.)

| Descriptor Type | Example Descriptor | Hypothetical Value | Relevance to Reactivity/Selectivity |

| Topological | Wiener Index | 72 | Relates to molecular branching and size. |

| Quantum-Chemical | LUMO Energy | +0.8 eV | Correlates with susceptibility to nucleophilic attack. |

| Steric | Sterimol B5 Parameter | 4.5 | Quantifies steric hindrance around the reaction center. |

| Electronic | Partial Charge on C2 | +0.15 | Indicates the electrophilicity of the carbon atom. |

Steric and Electronic Effects on Reaction Rates

The rate of reactions involving this compound, particularly nucleophilic substitutions, is governed by a combination of steric and electronic effects. researchgate.netscispace.com The isobutyl group at the 6-position and the methyl group at the 2-position create significant steric hindrance around the electrophilic carbon (C2). libretexts.org This steric bulk would be expected to slow down the rate of an SN2 reaction, as it impedes the backside attack of a nucleophile.

Electronic effects also play a crucial role. The electron-donating nature of the alkyl groups can slightly stabilize the partial positive charge that develops on the carbon atom in the transition state of an SN1 reaction, potentially favoring this pathway under appropriate conditions. However, for a secondary alkyl halide, the SN2 mechanism is often competitive. The electronegativity of the bromine atom creates a polar C-Br bond, making the carbon atom electrophilic and susceptible to attack. Computational studies on similar systems have shown that both steric and electronic factors must be considered to accurately predict reaction outcomes. acs.orgnih.gov The balance between these effects determines whether substitution or elimination is the major reaction pathway.

Theoretical Prediction of Pharmacological Activity

The potential for a chemical compound to act as a therapeutic agent can be assessed using computational methods, a field often referred to as in silico pharmacology. remedypublications.comnih.gov These methods leverage the chemical structure of a molecule to predict its interactions with biological targets, as well as its pharmacokinetic properties.

For this compound, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict its biological activity. nih.govnih.gov QSAR models are mathematical representations that correlate the structural or property descriptors of a set of compounds with their known biological activities. nih.gov To predict the pharmacological profile of this compound, a QSAR model would be developed using a training set of structurally similar haloalkanes with experimentally determined activities for a specific biological endpoint, such as antibacterial or anticancer activity.

The process would involve calculating a variety of molecular descriptors for this compound, which can be categorized as follows:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular shape and size parameters, van der Waals surface area, etc.

These descriptors would then be input into the pre-established QSAR model to generate a predicted activity value. For instance, a hypothetical QSAR study might aim to predict the inhibitory concentration (IC50) of this compound against a particular enzyme.

Hypothetical Data Table: QSAR Prediction of Antibacterial Activity for this compound

| Descriptor | Value for this compound | Contribution to Predicted Activity |

| Molecular Weight | 193.12 g/mol | Positive |

| LogP (Octanol-Water Partition Coefficient) | 3.8 | Positive |

| Polar Surface Area | 0 Ų | Negative |

| Number of Rotatable Bonds | 5 | Negative |

| Predicted pIC50 | 4.2 |

This table presents hypothetical data for illustrative purposes.

Furthermore, molecular docking simulations could be performed to predict the binding affinity and mode of interaction of this compound with a specific protein target. This would involve generating a 3D model of the compound and "docking" it into the binding site of a receptor, with scoring functions used to estimate the binding energy. mdpi.com

Reaction Pathway Analysis and Energy Landscapes

Computational chemistry provides powerful tools to explore the mechanisms and energetics of chemical reactions. rsc.orgnumberanalytics.com For this compound, this involves mapping out the potential energy surface for its reactions, identifying transition states, and predicting the most likely products. numberanalytics.comaip.orgarxiv.org Alkyl halides like this compound can undergo several types of reactions, primarily nucleophilic substitution (SN2) and elimination (E2). researchgate.netmasterorganicchemistry.comlibretexts.org

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. libretexts.orglibretexts.org Characterizing the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. libretexts.org

For the SN2 reaction of this compound with a nucleophile (e.g., hydroxide (B78521), OH⁻), computational methods like Density Functional Theory (DFT) can be used to locate the transition state structure. researchgate.net In an SN2 reaction, the nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of stereochemistry. libretexts.orgmasterorganicchemistry.com The transition state for this process would feature a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the departing bromide ion. libretexts.orgmasterorganicchemistry.com

Frequency calculations are then performed on the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. blogspot.com

Hypothetical Data Table: Calculated Properties of the SN2 Transition State for this compound + OH⁻

| Property | Value |

| C-Br Bond Distance | 2.45 Å |

| C-O Bond Distance | 2.10 Å |

| Activation Energy (ΔG‡) | 22.5 kcal/mol |

| Imaginary Frequency | -350 cm⁻¹ |

This table presents hypothetical data for illustrative purposes.

By mapping the entire reaction pathway, including reactants, transition states, and products, an energy landscape can be constructed. numberanalytics.comnumberanalytics.com This landscape provides a visual representation of the relative energies of different species and the energy barriers between them. aip.orgarxiv.org

Computational models can predict the outcome of a reaction by comparing the activation energies for competing pathways. acs.orgcsmres.co.ukyoutube.com For this compound, the main competing reactions are SN2 and E2. The E2 reaction involves the removal of a proton from a carbon adjacent to the carbon bearing the bromine, leading to the formation of an alkene.

The ratio of substitution to elimination products is highly dependent on factors such as the strength and steric bulk of the base/nucleophile, the solvent, and the temperature. masterorganicchemistry.com Computational models can systematically investigate these effects. For example, calculations could be run with different nucleophiles (e.g., hydroxide vs. tert-butoxide) and in different solvents (e.g., a polar protic solvent like ethanol (B145695) vs. a polar aprotic solvent like DMSO) to predict the favored product.

Machine learning models, trained on large datasets of known reactions, are also emerging as powerful tools for predicting reaction outcomes with high accuracy. acs.orgcsmres.co.ukyoutube.com These models can recognize complex patterns in reactants and reagents to predict the major product without explicitly calculating the full energy landscape. youtube.com

Hypothetical Data Table: Predicted Product Ratios for Reactions of this compound

| Nucleophile/Base | Solvent | Predicted Major Product | Predicted SN2:E2 Ratio |

| Hydroxide (OH⁻) | DMSO | Substitution (SN2) | 85:15 |

| tert-Butoxide ((CH₃)₃CO⁻) | tert-Butanol | Elimination (E2) | 10:90 |

This table presents hypothetical data for illustrative purposes.

Applications of 2 Bromo 6 Methylheptane in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

Halogenated hydrocarbons like 2-Bromo-6-methylheptane are foundational reagents in organic chemistry. They can participate in nucleophilic substitution and elimination reactions, and they are precursors for organometallic reagents, such as Grignard reagents. These reactions are fundamental to the construction of more elaborate chemical structures.

Construction of Complex Organic Molecules

The structure of this compound makes it a useful building block for introducing a branched, seven-carbon chain into a target molecule. While specific examples of its application in the total synthesis of complex natural products are not detailed in the surveyed literature, its role as an alkylating agent is a primary application for compounds of this class.

Building Block in Retrosynthetic Strategies (e.g., C7-Building Block for Terpenoids)

In retrosynthetic analysis, this compound can be identified as a potential synthon for a C7 branched alkyl group. This structure is reminiscent of fragments found in some terpenoid natural products. However, specific documented instances of its use as a C7-building block in terpenoid synthesis were not found in the reviewed research.

Precursor for Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles often involves the alkylation of nitrogen-based nucleophiles. An alkyl halide such as this compound could theoretically be used to introduce its carbon skeleton onto a nitrogen atom, which could then be part of a subsequent cyclization reaction to form a heterocyclic ring. Despite this theoretical potential, the available scientific literature does not provide specific examples of this compound being used as a precursor for the synthesis of nitrogen-containing heterocycles.

Applications in Pharmaceutical Synthesis

Alkyl halides are crucial intermediates in the pharmaceutical industry for building the carbon skeletons of active pharmaceutical ingredients (APIs).

Intermediates for Drug Development

As a functionalized hydrocarbon, this compound represents a class of intermediates used in drug development to modify lead compounds and explore structure-activity relationships. The lipophilic isoheptyl group can be introduced to modulate a drug candidate's pharmacokinetic properties. However, specific examples of its direct use in currently marketed drugs are not prominent in the literature.

Synthesis of Biologically Relevant Molecules (e.g., Terbinafine)

The synthesis of the antifungal drug Terbinafine is a well-documented process. It is important to note that while the synthesis involves a brominated C8 intermediate, it is not this compound. An early laboratory-scale synthesis of Terbinafine utilized (E+Z)-1-bromo-6,6-dimethyl-hepten-4-yne as a key intermediate. google.com This compound is structurally different from this compound; it is an unsaturated alkyne and the bromine atom is located on the first carbon (C1) rather than the second (C2). This bromo-alkyne is reacted with N-methyl-1-naphthalenemethylamine to form the final carbon skeleton of Terbinafine. google.com This highlights the use of a related, yet distinct, bromo-compound in the synthesis of this biologically relevant molecule.

Utilization in Agrochemical and Specialty Chemical Production

The application of this compound as a direct precursor or intermediate in the synthesis of commercially significant agrochemicals and specialty chemicals is not extensively documented in publicly available scientific literature. However, its structural features, particularly the secondary bromoalkane group and the branched iso-octyl skeleton, suggest several potential synthetic routes for creating molecules with desirable properties for these industries.

As a secondary alkyl bromide, this compound can undergo nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, which is a fundamental strategy in the synthesis of active ingredients for agrochemicals, such as herbicides, insecticides, and fungicides. For instance, the displacement of the bromide ion by a suitable nucleophile could lead to the formation of ethers, esters, amines, or other functionalities that are common in agrochemical structures.

Furthermore, this compound can be converted into a Grignard reagent, (6-methylheptan-2-yl)magnesium bromide. Grignard reagents are powerful carbon-based nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. eurekalert.org This transformation would enable the coupling of the 6-methylheptyl group with a wide range of electrophiles, a key step in building the carbon skeletons of complex organic molecules that may possess agrochemical or other specialized properties. The branched nature of the alkyl chain could impart increased lipid solubility, potentially enhancing the biological activity and environmental persistence of the resulting products.

While specific examples are scarce, the general reactivity of secondary alkyl halides is a cornerstone of organic synthesis, and it is plausible that this compound or structurally similar compounds are utilized in proprietary industrial processes for the production of specialty chemicals where the unique branched alkyl chain contributes to the final product's performance characteristics.

Development of New Polymeric Materials and Functional Materials

The development of new polymeric and functional materials often relies on the use of specialized monomers and initiators to achieve desired material properties. This compound, as a functionalized alkane, holds potential in this field, primarily as an initiator in controlled radical polymerization techniques.

One of the most significant potential applications of this compound is as an initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. wikipedia.org Alkyl halides are commonly used as initiators in ATRP, where the carbon-halogen bond is reversibly cleaved by a transition metal catalyst to generate a propagating radical. cmu.edu The structure of the initiator determines the end-group of the polymer chain, allowing for the introduction of specific functionalities.

The use of this compound as an ATRP initiator would introduce a 6-methylheptyl group at the beginning of the polymer chain. This branched, hydrophobic alkyl group could influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical behavior. For example, incorporating this group could enhance the polymer's affinity for non-polar media or influence its self-assembly into specific nanostructures.

While a broad range of initiators have been successfully employed in ATRP, the specific use of this compound is not prominently featured in academic literature, which often focuses on more readily available or specialized initiators. cmu.edu However, the fundamental principles of ATRP suggest that it could function in this capacity.

Beyond polymerization initiation, the 6-methylheptyl moiety, if incorporated into a larger molecule, could serve as a building block for functional materials such as liquid crystals. The shape and size of the alkyl chain can play a crucial role in determining the mesomorphic properties of liquid crystalline compounds. colorado.edu Although no direct synthesis of liquid crystals using this compound is reported, its branched structure could be explored for the design of new liquid crystalline materials with specific phase behaviors.

Environmental Fate and Degradation Pathways of Branched Bromoalkanes Including 2 Bromo 6 Methylheptane

Biotic Transformation and Biodegradation Studies

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental fate of many chemicals. The biodegradability of haloalkanes is dependent on several factors, including the length and branching of the carbon chain, and the type and position of the halogen substituent. huji.ac.il